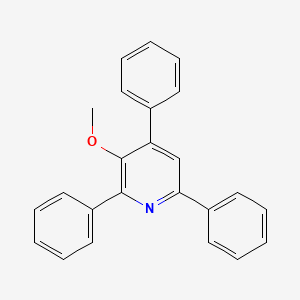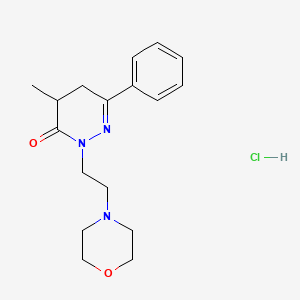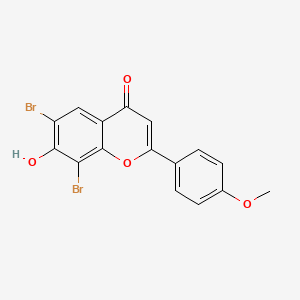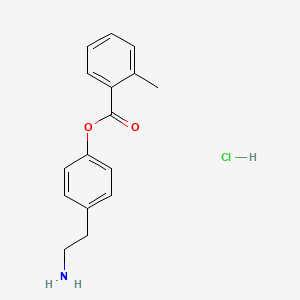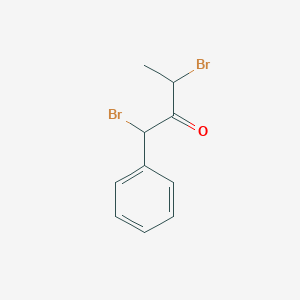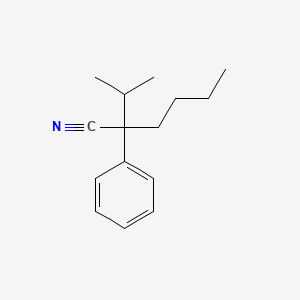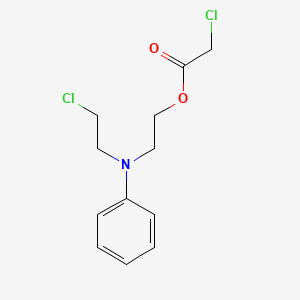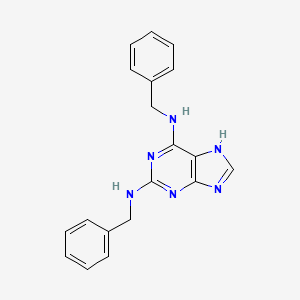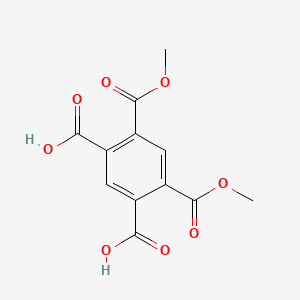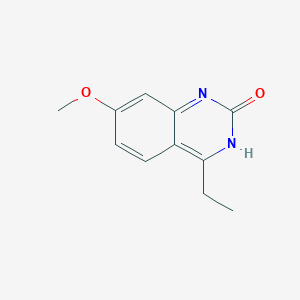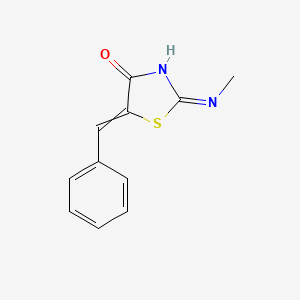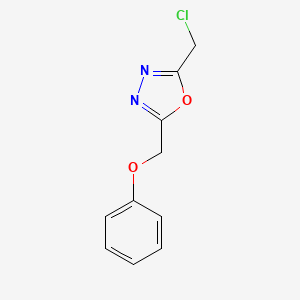
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is a heterocyclic organic compound that features an oxadiazole ring substituted with chloromethyl and phenoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives, followed by chloromethylation and phenoxymethylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Polymerization: The oxadiazole ring can undergo cyclization and polymerization reactions, which are useful in materials science.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various substituted oxadiazoles, polymers, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1,3,4-oxadiazole: Lacks the phenoxymethyl group, which may affect its chemical reactivity and biological activity.
5-(Phenoxymethyl)-1,3,4-oxadiazole: Lacks the chloromethyl group, which may influence its ability to undergo substitution reactions.
2-(Methyl)-5-(phenoxymethyl)-1,3,4-oxadiazole: The methyl group may alter its chemical properties compared to the chloromethyl group.
Uniqueness
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and phenoxymethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33575-85-8 |
|---|---|
Molekularformel |
C10H9ClN2O2 |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H9ClN2O2/c11-6-9-12-13-10(15-9)7-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
DFHPTHRKIDXOSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


